2-o-Methylxylose

Plant cell wall biochemistry Rhamnogalacturonan II Pectic polysaccharide characterization

2-o-Methylxylose (2-O-methyl-D-xylose, CAS 7434-28-8) is a naturally occurring mono-O-methylated pentose with the molecular formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol. It belongs to the class of pentoses and is distinguished from unsubstituted D-xylose by a single methoxy substituent at the C-2 hydroxyl position.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 7434-28-8
Cat. No. B12709837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-o-Methylxylose
CAS7434-28-8
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC(C=O)C(C(CO)O)O
InChIInChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3/t4-,5+,6+/m1/s1
InChIKeyALNDFFUAQIVVPG-SRQIZXRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-o-Methylxylose (CAS 7434-28-8): Procurement-Grade Overview of a Rare Pentose Methyl Ether for Plant Cell Wall and Carbohydrate Research


2-o-Methylxylose (2-O-methyl-D-xylose, CAS 7434-28-8) is a naturally occurring mono-O-methylated pentose with the molecular formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol [1]. It belongs to the class of pentoses and is distinguished from unsubstituted D-xylose by a single methoxy substituent at the C-2 hydroxyl position . This compound is a well-documented minor constituent of plant hemicelluloses and a diagnostic monosaccharide of rhamnogalacturonan II (RG-II), a structurally conserved pectic polysaccharide found in the primary cell walls of all higher plants examined to date [2]. Its water solubility is predicted at 971 g/L (ALOGPS), with a logP of -1.7 and a predicted pKa (strongest acidic) of 11.33 [1]. 2-O-Methylxylose is commercially available as a research-grade analytical standard and biochemical reference material, typically supplied in 50–250 mg quantities for cell wall compositional analysis, polysaccharide structural elucidation, and biomarker discovery applications .

Why Generic Xylose or Other Methylxylose Positional Isomers Cannot Substitute for 2-o-Methylxylose in Research Applications


Although all positional isomers of mono-O-methylxylose share the same molecular formula (C₆H₁₂O₅) and nearly identical predicted physicochemical properties (density 1.3±0.1 g/cm³, boiling point 394.2±42.0 °C), their biological occurrence, biochemical recognition, and analytical behavior diverge sharply . 2-O-Methylxylose is a widely distributed, conserved component of plant hemicelluloses and rhamnogalacturonan II across diverse higher plant taxa, whereas 3-O-methylxylose has been confirmed in nature only in peat deposits and certain Gram-negative bacterial lipopolysaccharides [1][2]. The 4-O-methyl ether is primarily associated with 4-O-methylglucuronoxylan rather than as a free monosaccharide substituent [3]. Critically, the position of O-methylation determines chromatographic retention behavior, mass spectral fragmentation patterns, and susceptibility to enzymatic hydrolysis — meaning an analytical standard of 2-O-methylxylose cannot be replaced by 3-O-methylxylose or 4-O-methylxylose for cell wall compositional studies, RG-II biomarker assays, or glycosyl linkage analysis without introducing systematic identification errors [4]. The evidence below establishes the specific, quantifiable dimensions of this differentiation.

2-o-Methylxylose: Quantitative Comparator-Based Evidence for Differentiated Scientific Selection


RG-II Diagnostic Monosaccharide Specificity: 2-O-Methylxylose vs. 3-O-Methylxylose in Plant Primary Cell Walls

2-O-Methylxylose is one of approximately 10–15 diagnostic monosaccharides that collectively define rhamnogalacturonan II (RG-II), a structurally conserved pectic polysaccharide domain present in the primary cell walls of all higher plants [1]. RG-II constitutes 3–4% of the primary cell wall dry mass of suspension-cultured sycamore (Acer pseudoplatanus) cells, and 2-O-methylxylose is invariably detected upon acid hydrolysis of isolated RG-II alongside other rare sugars including apiose, 2-O-methylfucose, aceric acid, Kdo, and Dha [1]. In contrast, 3-O-methylxylose has never been reported as a component of RG-II or any primary cell wall polysaccharide in higher plants — its confirmed natural occurrence is limited to peat deposits (alongside 2-O-methylxylose) and lipopolysaccharides of Pseudomonas maltophilia and related Gram-negative bacteria [2][3]. This makes 2-O-methylxylose a uniquely specific monosaccharide marker for RG-II integrity: when gene silencing disrupts cell wall structure, quantitative changes in 2-O-methylxylose content serve as a direct readout of RG-II biosynthetic perturbation .

Plant cell wall biochemistry Rhamnogalacturonan II Pectic polysaccharide characterization Monosaccharide compositional analysis

Enzymatic Degradation Resistance: Mono-O-Methyl Hemicellulose Fractions vs. Unsubstituted Hemicellulose

In a classic study by Bacon and Cheshire (1971), leaf hemicellulose fractions containing 2-O-methylxylose and 2-O-methylfucose as minor constituents were subjected to digestion by snail (Helix pomatia) crop-juice, a rich source of glycosyl hydrolases [1]. The experiments demonstrated that mono-O-methyl sugars conferred measurable resistance to enzymic degradation compared to their non-methylated counterparts — a finding with direct implications for understanding hemicellulose recalcitrance in soil organic matter turnover and plant cell wall durability [1]. The study confirmed the widespread occurrence of 2-O-methylxylose across multiple deciduous tree species, with the compound consistently associated with the hemicellulose fraction rather than aqueous-extractable or pectic fractions [1]. While the paper does not report a numerical half-life or degradation rate ratio, the qualitative observation of differential degradation resistance is consistently reported across all leaf hemicellulose fractions tested, establishing a class-level functional differentiation between O-methylated and non-methylated xylose residues in polysaccharide contexts [1].

Hemicellulose biodegradation Enzymatic resistance Snail crop-juice digestion Cell wall polysaccharide stability

Xylose Isomerase Competitive Inhibition: 2-O-Methylxylose vs. Native D-Xylose Substrate

2-O-Methyl-D-xylose is documented in the BRENDA enzyme database as a competitive inhibitor of xylose isomerase (EC 5.3.1.5), the enzyme that catalyzes the interconversion of D-xylose and D-xylulose — a reaction of central importance in microbial pentose metabolism and industrial bioethanol production from lignocellulosic hydrolysates [1]. The inhibition is classified as competitive, indicating that 2-O-methylxylose occupies the active site of xylose isomerase in direct competition with the natural substrate D-xylose [1]. The primary literature reference (Lehmacher & Bisswanger, 1990) studied the D-xylose isomerase from Thermus aquaticus HB8 and characterized the comparative kinetics of D-xylose and D-glucose isomerase activities, with 2-O-methyl-D-xylose identified among the inhibitory ligands tested [2]. By contrast, unsubstituted D-xylose is the natural substrate with no inhibitory activity at physiological concentrations. Other positional methylxylose isomers (3-O-methylxylose, 4-O-methylxylose) have not been reported as xylose isomerase inhibitors in the curated BRENDA database [1].

Enzyme inhibition Xylose isomerase Competitive inhibitor Carbohydrate biochemistry

GC-EI-MS Identification and Quantification: 2-O-Methylxylose as a Validated Monosaccharide in Plant Polysaccharide Compositional Analysis

A validated GC-EI-MS method for determining neutral and acidic glycosyl-residue compositions of plant polysaccharides, published by O'Neill et al. (2001), includes 2-O-methylxylose among 15 monosaccharides that can be simultaneously identified and quantified as their trimethylsilyl (TMS) methyl glycoside derivatives [1]. The method achieves resolution of four pentoses (arabinose, xylose, 2-O-methylxylose, and apiose), with each monosaccharide derivative identified by its characteristic retention time and EI mass spectral fragmentation pattern [1]. This analytical workflow is directly applicable to plant cell wall polysaccharides and red wine polysaccharides, providing a standardized platform in which 2-O-methylxylose is a named, validated analyte [1]. The positional isomer 3-O-methylxylose is not included in this validated 15-monosaccharide panel, reflecting its absence from plant cell wall polysaccharides and the consequent lack of demand for its inclusion in plant-focused analytical methods [1][2].

GC-MS monosaccharide analysis Trimethylsilyl methyl glycoside derivatives Plant polysaccharide characterization Analytical carbohydrate chemistry

Natural Occurrence Breadth Across Plant Taxa: 2-O-Methylxylose vs. 3-O-Methylxylose

Bacon and Cheshire (1971) confirmed the widespread occurrence of 2-O-methylxylose in leaf hydrolysates from a taxonomically diverse range of deciduous trees and other species, where it was consistently associated with the hemicellulose fraction rather than aqueous extracts [1]. Subsequent studies extended this finding, detecting 2-O-methylxylose in RG-II isolates from dicots (sycamore, sugar beet, Panax ginseng), gymnosperms (Cryptomeria japonica), and in red wine polysaccharides, confirming its near-universal distribution in vascular plants [2][3]. In stark contrast, 3-O-methylxylose was first reported in nature only in 1969 from peat hydrolysates derived from Calluna vulgaris, where it co-occurred with 2-O-methylxylose at a combined concentration of approximately 4 mg per 100 g dry weight of peat [4]. The authors explicitly noted that '2-O-Methylxylose is already known to occur in higher plants, but 3-O-methylxylose has not been found hitherto in nature,' establishing a fundamental dichotomy in the natural distribution of these positional isomers [4]. The sole additional confirmed natural source of 3-O-methylxylose is the lipopolysaccharide of Pseudomonas maltophilia [5].

Plant chemotaxonomy Monosaccharide natural occurrence Hemicellulose composition Phytochemistry

GC Retention Behavior and Chromatographic Differentiation of Methylxylose Positional Isomers

The foundational study by Lance and Jones (1967) on gas chromatography of methyl ether derivatives of D-xylose demonstrated that positional isomers of mono-O-methylxylose — including 2-O-methyl, 3-O-methyl, and 4-O-methyl derivatives — can be chromatographically resolved as their trimethylsilyl, methyl glycoside, or alditol acetate derivatives [1]. This work, published in the Canadian Journal of Chemistry and accruing over 80 citations, established the analytical framework confirming that proper identification and quantification of a specific methylxylose isomer in complex plant hydrolysates requires an authenticated reference standard of that exact isomer [1]. The study's chromatographic data tables provide relative retention times that differentiate the positional isomers, though absolute values are column- and condition-dependent [1]. The occurrence of both 2-O-methylxylose and 3-O-methylxylose in peat hydrolysates, as demonstrated by Bouhours and Cheshire (1969), further underscores the practical necessity of isomer-specific standards: both isomers co-occur in the same sample matrix and can only be distinguished by their chromatographic behavior relative to authentic reference compounds [2].

Gas chromatography Methyl ether derivatives Retention time differentiation Carbohydrate separation science

2-o-Methylxylose: Evidence-Backed Research and Industrial Application Scenarios


RG-II Cell Wall Mutant Phenotyping and Gene Silencing Studies

When investigating gene silencing events that disrupt plant cell wall biosynthesis, quantitative changes in 2-O-methylxylose content serve as a specific readout of RG-II structural integrity [1]. Because 2-O-methylxylose is a diagnostic — and essentially invariant — component of RG-II across all higher plants examined, any statistically significant decrease in its relative abundance in acid hydrolysates of cell wall material directly indicates perturbation of RG-II biosynthesis or assembly [1][2]. This application requires an authenticated 2-O-methylxylose standard (not 3-O-methylxylose) for accurate GC-MS quantification in the presence of other pentoses including arabinose, xylose, and apiose [3].

Plant Biomass Recalcitrance and Enzymatic Digestibility Assessment

The demonstrated resistance of mono-O-methylated hemicellulose fractions to enzymic degradation makes 2-O-methylxylose quantification relevant to biomass conversion process optimization [1]. When evaluating lignocellulosic feedstocks for bioethanol production or ruminant digestibility, the 2-O-methylxylose content in hemicellulose hydrolysates may serve as a proxy for the abundance of methylation-stabilized polysaccharide domains that resist enzymatic saccharification. Accurate quantification demands the correct positional isomer standard.

Soil Organic Matter Turnover and Peat Palaeoenvironmental Studies

The co-occurrence of 2-O-methylxylose and 3-O-methylxylose in peat at quantifiable levels (~4 mg/100 g dry weight combined) provides a chemical marker system for studying the diagenetic fate of plant-derived polysaccharides in soil environments [1]. The differential biological origin of these two isomers — 2-O-methylxylose from higher plant hemicellulose, 3-O-methylxylose potentially from microbial sources — enables their use as source-specific biomarkers in soil carbon cycling studies, provided both isomer standards are available for independent quantification [1][2].

Plant Polysaccharide Structural Elucidation and Methylation Analysis

In methylation analysis protocols for polysaccharide structure determination, 2-O-methylxylose arises as a characteristic cleavage product from specific glycosyl linkage types [1]. For example, hydrolysis of fully methylated 4-O-methylglucuronoxylan from aspen wood yields 2-O-methylxylose in a defined molar ratio alongside 2,3-di-O-methyl-D-xylose and 2,3,4-tri-O-methyl-D-xylose, where the relative abundance of each methyl ether reflects specific substitution patterns on the xylan backbone [1]. Correct identification of 2-O-methylxylose in these complex mixtures is essential for accurate linkage analysis and requires a co-chromatographing authentic standard.

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